molecular formula C10H8O3 B2770892 (S)-3-Phenyldihydrofuran-2,5-dione CAS No. 116668-56-5

(S)-3-Phenyldihydrofuran-2,5-dione

Cat. No. B2770892
M. Wt: 176.171
InChI Key: HDFKMLFDDYWABF-QMMMGPOBSA-N
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Description

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds that hold these atoms together. Techniques such as X-ray diffraction, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. It also includes understanding how these properties influence the behavior of the compound under different conditions .

Scientific Research Applications

  • Synthesis of Heterocyclic Derivatives : (S)-3-Phenyldihydrofuran-2,5-dione has been used in the synthesis of novel heterocyclic derivatives. A study demonstrated the synthesis of new disubstituted 1,3-oxazepine-tetra-one derivatives from Schiff bases reaction with 3-methylfuran-2,5-dione and 3-phenyldihydrofuran-2,5-dione (Ayfan, Muslim, & Noori, 2019).

  • Antifungal Applications : This compound has also been utilized in the synthesis of antifungal agents. For instance, gymnoascolide A, an antifungal compound, was synthesized using (S)-3-Phenyldihydrofuran-2,5-dione (Baag & Argade, 2008).

  • Structural Analysis : The structural aspects of 3-Phenyldihydrofuran-2,5-dione have been examined, revealing intermolecular hydrogen-bonding contacts in its structure, which could be significant for understanding its chemical behavior (Quan & Yin, 2008).

  • Corrosion Inhibition : Derivatives of (S)-3-Phenyldihydrofuran-2,5-dione, like 1-phenyl-1H-pyrrole-2,5-dione, have been studied as corrosion inhibitors for carbon steel in hydrochloric acid, demonstrating their potential in industrial applications (Zarrouk et al., 2015).

  • Antimicrobial Activity : Novel succinimide derivatives synthesized from (S)-3-Phenyldihydrofuran-2,5-dione have shown promising in vitro antifungal activities, indicating their potential as fungicides (Cvetković et al., 2019).

  • Polymerization Applications : The compound has been involved in studies related to ring-opening polymerization, showing its utility in the synthesis of polymers and potentially in biomaterial applications (Boullay et al., 2010).

  • Electron Transport Layer in Solar Cells : A study has used derivatives of (S)-3-Phenyldihydrofuran-2,5-dione in the synthesis of n-type conjugated polyelectrolytes for application as an electron transport layer in polymer solar cells, showcasing its potential in renewable energy technologies (Hu et al., 2015).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity information, precautions to be taken while handling or storing the compound, and first aid measures in case of exposure .

Future Directions

This involves speculating on potential future research directions or applications of the compound based on its properties and current research trends .

properties

IUPAC Name

(3S)-3-phenyloxolane-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h1-5,8H,6H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFKMLFDDYWABF-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(=O)OC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Phenyldihydrofuran-2,5-dione

Synthesis routes and methods

Procedure details

A solution of phenylsuccinic acid (20.0 g, 0.10 mol), acetyl chloride, and 200 mL of toluene was stirred at reflux for 5.5 hours, removing H2O azeotropically during the reaction. After cooling to room temperature, toluene was evaporated in vacuo, and the residue was crystallized from ether to obtain 12.2 g of phenyl succinic anhydride as a white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Citations

For This Compound
1
Citations
R Stephani, V Cesare, I Sadarangani, I Lengyel - Synthesis, 2002 - thieme-connect.com
The synthesis, isolation, and characterization of new (S)-(+)-and racemic phenylsuccinamic acids, obtained from the reaction of (S)-(+)-phenylsuccinic anhydride (1) with five different …
Number of citations: 1 www.thieme-connect.com

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